
Stearic acid 2-amino-2-methyl-1-propanol complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearic acid 2-amino-2-methyl-1-propanol complex is a compound formed by the reaction of stearic acid with 2-amino-2-methylpropanol. Stearic acid is a long-chain fatty acid commonly found in animal and plant fats, while 2-amino-2-methylpropanol is an organic compound used in various chemical applications. The combination of these two compounds results in a salt that has unique properties and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stearic acid, 2-amino-2-methylpropanol salt typically involves the neutralization reaction between stearic acid and 2-amino-2-methylpropanol. The reaction is carried out by mixing equimolar amounts of stearic acid and 2-amino-2-methylpropanol in a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then stirred until the salt precipitates out, which is then filtered and dried.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and mixing to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Stearic acid 2-amino-2-methyl-1-propanol complex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the salt into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Stearic acid 2-amino-2-methyl-1-propanol complex has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a stabilizer in certain chemical formulations.
Biology: The compound is studied for its potential effects on biological membranes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of cosmetics, lubricants, and other industrial products due to its unique properties.
Mechanism of Action
The mechanism by which stearic acid, 2-amino-2-methylpropanol salt exerts its effects involves interactions with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity. These interactions can influence various cellular pathways and processes, contributing to its observed effects .
Comparison with Similar Compounds
Stearic Acid: A long-chain fatty acid with similar properties but lacking the amino group.
2-Amino-2-Methylpropanol: An organic compound with similar chemical reactivity but without the long fatty acid chain.
Other Fatty Acid Salts: Compounds like palmitic acid, 2-amino-2-methylpropanol salt, which have similar structures but different chain lengths.
Uniqueness: Stearic acid 2-amino-2-methyl-1-propanol complex is unique due to its combination of a long fatty acid chain and an amino alcohol. This combination imparts distinct physicochemical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
68951-62-2 |
|---|---|
Molecular Formula |
C22H47NO3 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4(2,5)3-6/h2-17H2,1H3,(H,19,20);6H,3,5H2,1-2H3 |
InChI Key |
UEJPMIPIBSXRNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(CO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid](/img/structure/B8593573.png)
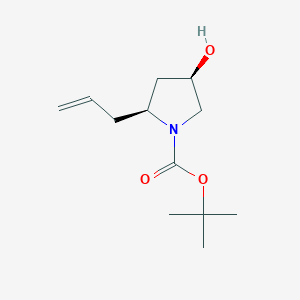
![Methyl 7-[acetyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8593592.png)

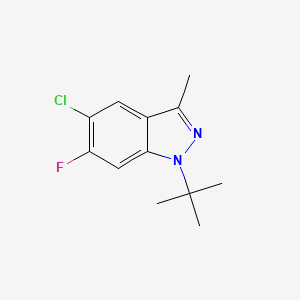
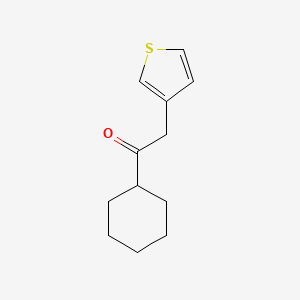
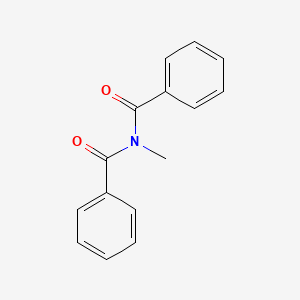
![N-[1-(4-iodophenyl)ethyl]cyclopropanamine](/img/structure/B8593627.png)
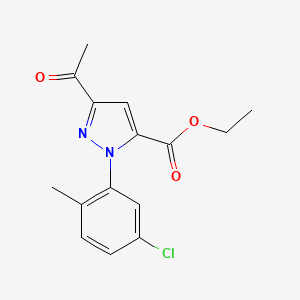
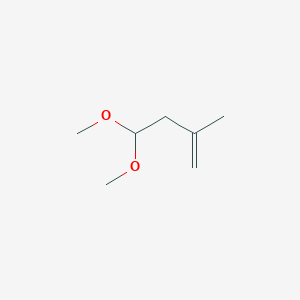
![1,4-Benzenedicarboxylic acid, bis[2-(dimethylamino)ethyl] ester](/img/structure/B8593657.png)
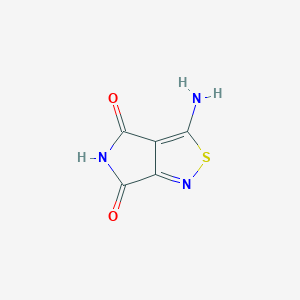
![6-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8593671.png)
![1-bromo-4-[2-(cyclopropylmethoxy)ethyl]Benzene](/img/structure/B8593681.png)
